
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea, also known as BZU-1, is a novel compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea exerts its biological effects through the inhibition of specific enzymes and the modulation of DNA structure and function. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea may interact with cellular membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been shown to exhibit several biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea induces apoptosis, or programmed cell death, by activating specific signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea also inhibits the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells, leading to changes in cellular metabolism. In bacteria, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea disrupts the integrity of the bacterial cell wall, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various assays. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea exhibits potent biological activity at low concentrations, allowing for the use of small amounts in experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea. One potential direction is the investigation of its use as an anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea and its potential use as an antibacterial agent. Finally, the development of analogs and derivatives of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea may lead to the discovery of more potent and selective compounds with potential applications in various scientific fields.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea can be synthesized using a straightforward and efficient method that involves the reaction of 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-thiadiazole with 2-isothiocyanato-1,3-benzothiazole in the presence of a base. The resulting product is purified through recrystallization to obtain N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
In biochemistry, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been studied for its ability to modulate the activity of enzymes, including carbonic anhydrase and acetylcholinesterase. N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has also been shown to interact with DNA, suggesting its potential use as a DNA intercalator.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-15(17-10-2-3-11-12(6-10)19-23-18-11)16-7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNFJXEOZLMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
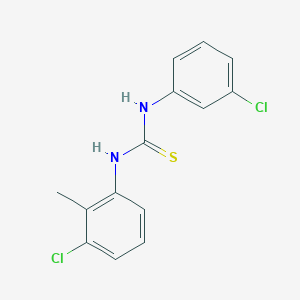
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
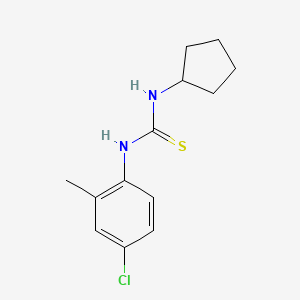
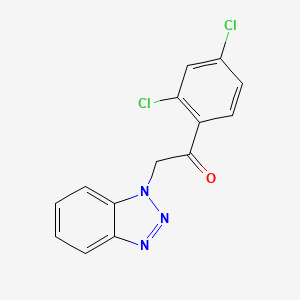
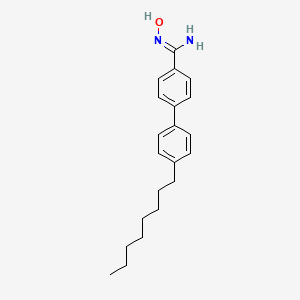
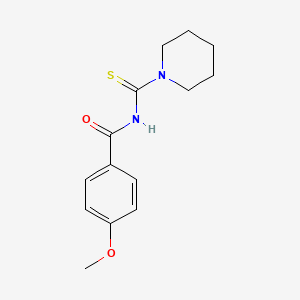
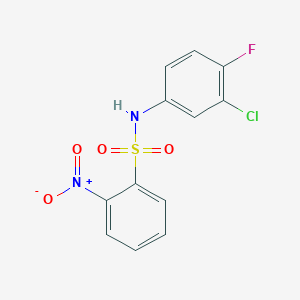


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)